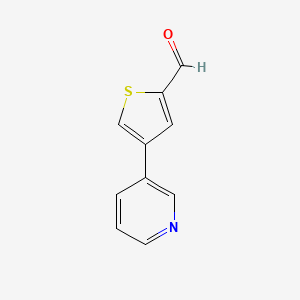

4-(Pyridin-3-yl)thiophene-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Pyridin-3-yl)thiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C10H7NOS and its molecular weight is 189.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

4-(Pyridin-3-yl)thiophene-2-carbaldehyde is a compound used in synthesizing various derivatives with biological and cosmetic applications .

Synthesis and Chemical Properties:

- Chalcones: this compound is used to prepare chalcones via condensation with 3-acetylpyridine . Chalcones are known for their chemotherapeutic properties .

- Pyridine Derivatives: Pyridine derivatives, including those synthesized using this compound, exhibit significant pharmacological properties, such as cytotoxic activity .

- Thiophene Moiety: The thiophene moiety, present in this compound, is found in numerous bioactive molecules and demonstrates anti-inflammatory, anticonvulsant, antimicrobial, and antitumor activities .

Biological Activities:

- Anti-inflammatory and Antioxidant Activities: Derivatives synthesized from this compound have shown anti-inflammatory and antioxidant activities in vitro and in vivo . These compounds exhibit potential against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .

- Antibacterial Efficacy: N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues, related to this compound, have demonstrated antibacterial activity against Extended-Spectrum-β-Lactamase (ESBL) producing E. coli strains . Specific compounds, such as 4a and 4c, show high activity and interact effectively with the binding pocket of the β-lactamase enzyme .

- Anticancer Activity: Thiopyrano[2,3-d] derivatives, which can be synthesized using thiophene-2-carbaldehyde, exhibit antitumor activity against liver (HEPG2) and breast (MCF7) cell lines .

Cosmetic Applications:

- Cosmetic Polymers: Polymers, including those derived from or used in conjunction with thiophene compounds, are integral in cosmetics for film forming, fixation, rheology modification, and more . These polymers can be synthetic, semi-synthetic, or natural, offering biocompatibility and eco-friendliness .

- ** delivery systems:** Polymers are utilized to prepare nanoparticles for delivering fragrances and active nutrients in cosmetics, modifying their release profiles and enhancing bioactivity on the skin .

- Topical Formulations: Thiophene derivatives can be incorporated into topical formulations like emulsions and creams due to their skin-soothing and anti-inflammatory properties . Such formulations have demonstrated stability and wound-healing benefits .

Table of Applications and Activities

Propriétés

Formule moléculaire |

C10H7NOS |

|---|---|

Poids moléculaire |

189.24 g/mol |

Nom IUPAC |

4-pyridin-3-ylthiophene-2-carbaldehyde |

InChI |

InChI=1S/C10H7NOS/c12-6-10-4-9(7-13-10)8-2-1-3-11-5-8/h1-7H |

Clé InChI |

NHHOKPAYIPGIJV-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CN=C1)C2=CSC(=C2)C=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.